molecular formula C20H24N2O2 B6940472 2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B6940472
M. Wt: 324.4 g/mol
InChI Key: XZHZZSGOSSFHJR-UHFFFAOYSA-N
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Description

2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, a methylamino group, and a hydroxy-tetrahydronaphthalene moiety, making it a unique structure for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with methyl iodide to form benzyl(methyl)amine. This intermediate is then reacted with 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen.

    Substitution: The benzyl and methylamino groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of a fully saturated hydrocarbon.

Scientific Research Applications

2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
  • 2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-3-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-22(13-15-7-3-2-4-8-15)14-20(24)21-18-11-5-10-17-16(18)9-6-12-19(17)23/h2-4,6-9,12,18,23H,5,10-11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHZZSGOSSFHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)NC2CCCC3=C2C=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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